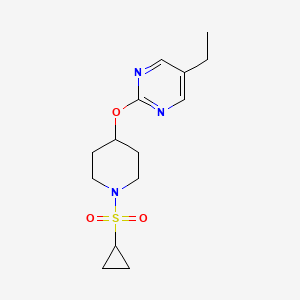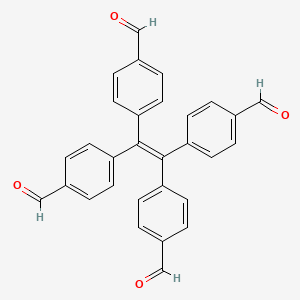
1-(4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one is a useful research compound. Its molecular formula is C21H27ClN2O3 and its molecular weight is 390.91. The purity is usually 95%.
BenchChem offers high-quality 1-(4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Derivatives
The compound is involved in the synthesis of various heterocyclic derivatives. For instance, reactions under oxidative carbonylation conditions have been used to create compounds like tetrahydrofuran, dioxolane, and oxazoline derivatives from similar compounds (Bacchi et al., 2005).
Structural Analysis and Modification
In-depth structural analysis through methods like X-ray diffraction has been conducted on derivatives of this compound. Such analysis aids in understanding the positioning of various substituents and their potential impacts on biological activity (Gzella et al., 1999).
Ligand Affinity and Receptor Interactions
The compound's derivatives have been studied for their affinity and selectivity towards human dopamine receptors. This is crucial in the development of new therapeutic agents targeting neurological conditions (Rowley et al., 1997).
Convergent Stereoselective Synthesis
Stereoselective synthesis using derivatives of this compound has been explored for creating potent receptor antagonists. This approach is significant in pharmaceutical development, especially for specific targeting of receptor sites (Cann et al., 2012).
Antimicrobial Activities
The compound's derivatives have been synthesized and evaluated for their antimicrobial activities. This is particularly relevant in the search for new antimicrobial agents amid rising drug resistance (Bektaş et al., 2007).
Metabolic Pathway Analysis
Investigations into the oxidative metabolism of similar compounds have provided insights into the role of various cytochrome P450 enzymes. This is critical for understanding the metabolic pathways and potential drug interactions (Hvenegaard et al., 2012).
Receptor Mechanism Studies
Studies on compounds like this have delved into the receptor-based mechanisms, exploring their antagonist properties on specific receptors, which is vital for drug development targeting specific diseases (Watson et al., 2005).
Conformational Studies
NMR spectroscopy has been used to study the stereochemistry and conformation of derivatives, providing insights into their molecular structure and potential interactions (Omar & Basyouni, 1974).
Novel Synthesis Methods
New synthetic routes have been explored for creating derivatives of this compound, which is crucial for the efficient and cost-effective production of these compounds for research and therapeutic use (Kumar et al., 2017).
Bioactivity and Crystal Structure Analysis
Synthesis and characterization of novel derivatives, alongside their crystal structure analysis, contribute to understanding their bioactivity and potential applications in various fields like antifungal treatments (Xue Si-jia, 2011).
Propriétés
IUPAC Name |
1-[4-[(4-chlorophenyl)methoxymethyl]piperidin-1-yl]-3-(3,5-dimethyl-1,2-oxazol-4-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN2O3/c1-15-20(16(2)27-23-15)7-8-21(25)24-11-9-18(10-12-24)14-26-13-17-3-5-19(22)6-4-17/h3-6,18H,7-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTWDFBZTMWSBHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)N2CCC(CC2)COCC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(((4-Chlorobenzyl)oxy)methyl)piperidin-1-yl)-3-(3,5-dimethylisoxazol-4-yl)propan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

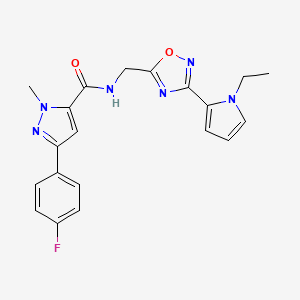
![N-(3,4-dichlorophenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2960426.png)
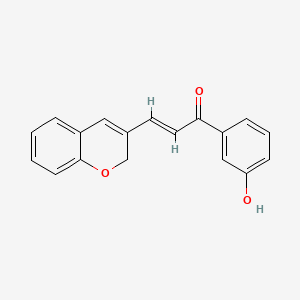
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2960429.png)
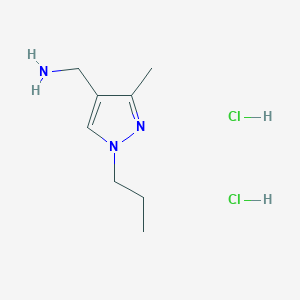


![3-Oxa-9-azaspiro[5.5]undecane-11-carboxylic acid;hydrochloride](/img/structure/B2960436.png)
![3-(bromomethyl)-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B2960437.png)

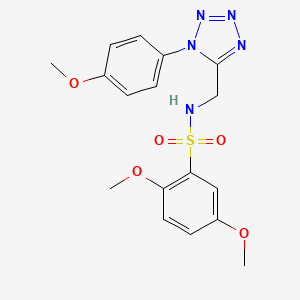
![(Z)-ethyl 2-(2-((2-naphthoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2960441.png)
